1,1'-(2-Methylpentane-1,4-diyl)dibenzene 1,1'-(2-Methylpentane-1,4-diyl)dibenzene
Brand Name: Vulcanchem
CAS No.: 824401-08-3
VCID: VC20564910
InChI: InChI=1S/C18H22/c1-15(14-17-9-5-3-6-10-17)13-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
SMILES:
Molecular Formula: C18H22
Molecular Weight: 238.4 g/mol

1,1'-(2-Methylpentane-1,4-diyl)dibenzene

CAS No.: 824401-08-3

Cat. No.: VC20564910

Molecular Formula: C18H22

Molecular Weight: 238.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(2-Methylpentane-1,4-diyl)dibenzene - 824401-08-3

Specification

CAS No. 824401-08-3
Molecular Formula C18H22
Molecular Weight 238.4 g/mol
IUPAC Name (4-methyl-5-phenylpentan-2-yl)benzene
Standard InChI InChI=1S/C18H22/c1-15(14-17-9-5-3-6-10-17)13-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
Standard InChI Key QYJGEFDDLJJUOZ-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CC=C1)CC(C)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Systematic Identification

The systematic name (4-methyl-5-phenylpentan-2-yl)benzene precisely defines the compound’s branching pattern and substituent arrangement . Its SMILES notation (CC(CC1=CC=CC=C1)CC(C)C2=CC=CC=C2) encodes the 2-methylpentane backbone flanked by two benzene rings, while the InChIKey (QYJGEFDDLJJUOZ-UHFFFAOYSA-N) provides a unique identifier for computational referencing . The CAS registry number 824401-08-3 further distinguishes it from isomers, such as 1,1'-(4-methylpentane-1,4-diyl)dibenzene (CAS 52692-45-2), which shares the molecular formula C18H22\text{C}_{18}\text{H}_{22} but diverges in methyl group positioning .

Molecular Geometry and Conformational Analysis

The compound’s 3D conformer data, accessible via PubChem, reveal a staggered arrangement of the methyl-substituted pentane chain, minimizing steric hindrance between the benzene rings . Density functional theory (DFT) computations predict a bond angle of approximately 109.5° at the central carbon atoms, consistent with sp³ hybridization. The rotational flexibility conferred by five rotatable bonds enables multiple low-energy conformers, a feature potentially exploitable in polymer design .

Comparative Structural Analysis with Related Compounds

Table 1 contrasts key identifiers of 1,1'-(2-methylpentane-1,4-diyl)dibenzene with its 4-methylpentane isomer. Notably, the isomer exhibits a higher XLogP3-AA value (6.1 vs. 5.8), indicating enhanced lipophilicity due to altered methyl group placement . Both compounds share identical rotatable bond counts, suggesting similar conformational dynamics despite structural differences.

Table 1: Structural and Identifier Comparison

Property1,1'-(2-Methylpentane-1,4-diyl)dibenzene 1,1'-(4-Methylpentane-1,4-diyl)dibenzene
CAS Number824401-08-352692-45-2
IUPAC Name(4-methyl-5-phenylpentan-2-yl)benzene(2-methyl-5-phenylpentan-2-yl)benzene
XLogP3-AA5.86.1
Rotatable Bond Count55

Physicochemical Profile

Computed Molecular Properties

PubChem’s computational data highlight a topological polar surface area of 0 Ų, consistent with the absence of hydrogen-bonding groups . The compound’s exact mass (238.172150702 Da) and monoisotopic mass align precisely with its molecular formula, ensuring analytical specificity in mass spectrometry . Its predicted solubility in nonpolar solvents, inferred from the XLogP3-AA value, suggests compatibility with hydrophobic matrices.

Table 2: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight238.4 g/mol
XLogP3-AA5.8
Hydrogen Bond Donor Count0
Rotatable Bond Count5
Exact Mass238.172150702 Da

Experimental Stability and Reactivity

While experimental stability data remain unpublished, the compound’s fully saturated aliphatic chain and absence of reactive functional groups imply resistance to oxidation and thermal degradation under inert conditions. Its benzene rings may participate in electrophilic substitution reactions, though steric shielding by the methyl group could moderate reactivity.

Hypothetical Applications in Materials Science

Polymer Chemistry

The compound’s dual aromatic systems and flexible aliphatic bridge position it as a candidate for copolymer synthesis. Potential applications include:

  • Thermosetting Resins: Crosslinking via Friedel-Crafts alkylation could yield high-strength networks.

  • Elastomers: Rotatable bonds may impart elasticity, with benzene rings contributing rigidity.

Organic Electronics

Conjugated derivatives, synthesized via halogenation or sulfonation, might serve as charge-transport layers in organic light-emitting diodes (OLEDs). Computational studies are needed to evaluate HOMO-LUMO gaps and charge mobility.

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